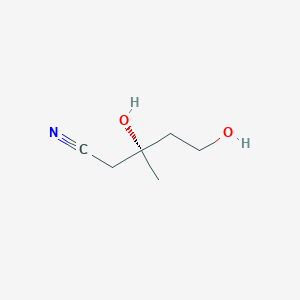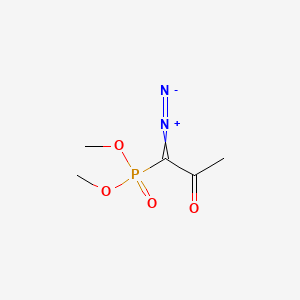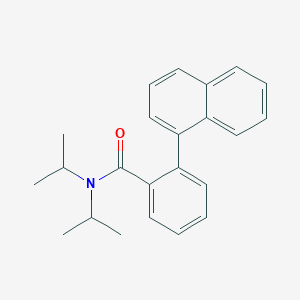![molecular formula C₃₁H₄₁N₅O₄S·HCl B1144625 N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride CAS No. 1383570-51-1](/img/new.no-structure.jpg)
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is a synthetic compound known for its role as a pharmacokinetic enhancer. It is primarily used in combination with other antiretroviral drugs to improve their efficacy by inhibiting enzymes that metabolize these drugs, thereby increasing their concentration in the bloodstream.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving isopropylamine and a suitable thioamide precursor under acidic conditions.
Introduction of the Dioxo Group: The dioxo group is introduced via an oxidation reaction, typically using reagents like potassium permanganate or chromium trioxide.
Attachment of the Methylaza Group: This step involves the alkylation of the intermediate compound with a methylating agent such as methyl iodide.
Final Coupling: The final product is obtained by coupling the intermediate with cobicistat under controlled conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Processing: Large-scale reactors are used to carry out the reactions in batches.
Continuous Flow Chemistry: For certain steps, continuous flow reactors may be employed to enhance efficiency and control.
Purification: Techniques such as crystallization, chromatography, and recrystallization are used to achieve high purity.
化学反应分析
Types of Reactions
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
科学研究应用
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Primarily used in combination therapies for HIV treatment to enhance the efficacy of other antiretroviral drugs.
Industry: Employed in the development of new pharmacokinetic enhancers and drug formulations.
作用机制
The compound exerts its effects by inhibiting cytochrome P450 3A (CYP3A) enzymes, which are responsible for the metabolism of many drugs. By inhibiting these enzymes, the compound increases the concentration of co-administered drugs in the bloodstream, enhancing their therapeutic effects. The molecular targets include the active sites of CYP3A enzymes, where the compound binds and prevents the metabolism of other drugs.
相似化合物的比较
Similar Compounds
Ritonavir: Another pharmacokinetic enhancer used in HIV therapy.
Boceprevir: Used in the treatment of hepatitis C, also inhibits CYP3A enzymes.
Telaprevir: Similar to boceprevir, used for hepatitis C treatment.
Uniqueness
N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride is unique due to its specific structure, which provides a high degree of selectivity and potency in inhibiting CYP3A enzymes. This selectivity reduces the likelihood of off-target effects and enhances the safety profile of the compound when used in combination therapies.
This detailed overview provides a comprehensive understanding of N-[Des-(2-Isopropyl-thiazol-4-yl)-13-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1383570-51-1 |
|---|---|
分子式 |
C₃₁H₄₁N₅O₄S·HCl |
分子量 |
616.21 |
同义词 |
N-[(1R,4R)-4-[[(2S)-2-Amino-4-(4-morpholinyl)-1-oxobutyl]amino]-5-phenyl-1-(phenylmethyl)pentyl]-Carbamic Acid 5-Thiazolylmethyl Ester Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)

